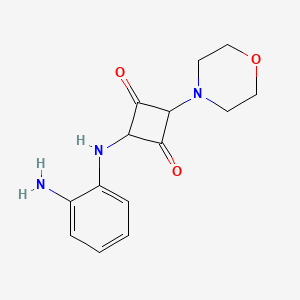
2-(2-Aminoanilino)-4-(morpholin-4-yl)cyclobutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoanilino)-4-(morpholin-4-yl)cyclobutane-1,3-dione is a synthetic organic compound that features a cyclobutane ring substituted with an aminoaniline group and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoanilino)-4-(morpholin-4-yl)cyclobutane-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclobutane ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of the aminoaniline group: This step might involve nucleophilic substitution reactions where an aniline derivative is introduced.
Attachment of the morpholine ring: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminoaniline group.
Reduction: Reduction reactions could target the carbonyl groups in the cyclobutane ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aminoaniline and morpholine groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it might be used in the synthesis of polymers or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoanilino)-4-(piperidin-4-yl)cyclobutane-1,3-dione: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(2-Aminoanilino)-4-(pyrrolidin-4-yl)cyclobutane-1,3-dione: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of the morpholine ring in 2-(2-Aminoanilino)-4-(morpholin-4-yl)cyclobutane-1,3-dione might confer unique properties such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
185383-02-2 |
|---|---|
Formule moléculaire |
C14H17N3O3 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
2-(2-aminoanilino)-4-morpholin-4-ylcyclobutane-1,3-dione |
InChI |
InChI=1S/C14H17N3O3/c15-9-3-1-2-4-10(9)16-11-13(18)12(14(11)19)17-5-7-20-8-6-17/h1-4,11-12,16H,5-8,15H2 |
Clé InChI |
GNNRQNBNLYVRTL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2C(=O)C(C2=O)NC3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
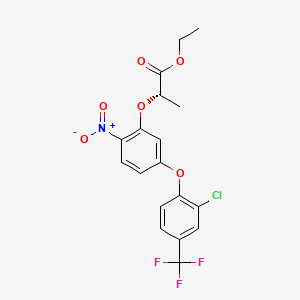
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
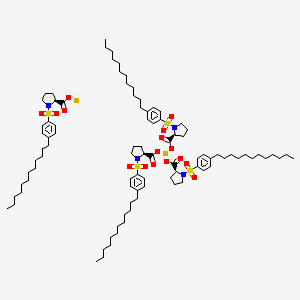
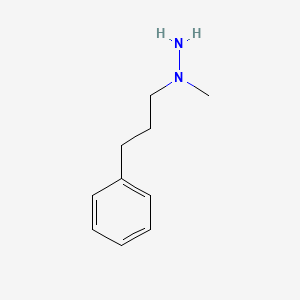
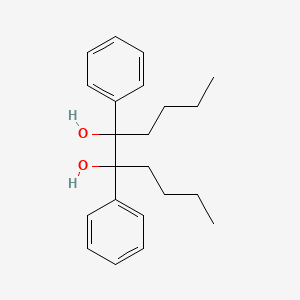
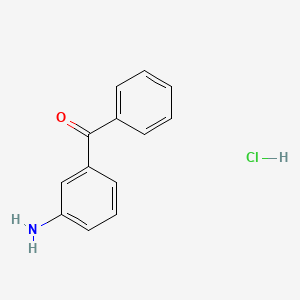
![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)
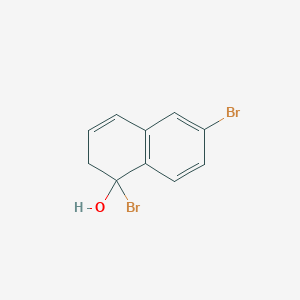
![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
